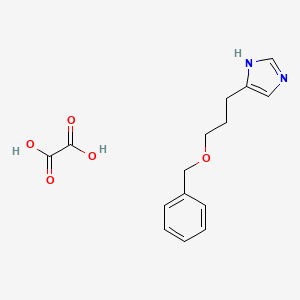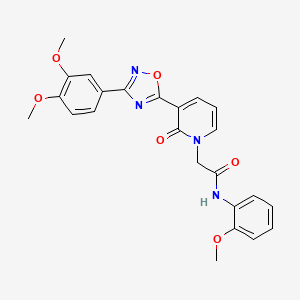
2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide, also known as 4-Chloro-N-(2-(4-methylphenyl)sulfonyl)ethyl)-2-phenylacetamide, is an organic compound that has been studied for its potential applications in a variety of scientific research applications. This compound is a derivative of acetamide and is composed of a phenyl ring with a chlorine atom attached to it, as well as a sulfonyl group and an ethyl group. It is a colorless solid that is soluble in organic solvents and is relatively stable.
Scientific Research Applications
2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide has been studied for its potential applications in a variety of scientific research areas. It has been found to have potential applications in the fields of drug design and synthesis, as well as in the development of new materials for use in various fields of science. In addition, this compound has also been studied for its potential use as a catalyst in organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide has not yet been fully elucidated. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition may lead to an increase in the levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide have not yet been extensively studied. However, preliminary studies have suggested that the compound may have a variety of effects on the body. For example, it has been suggested that the compound may have a stimulatory effect on the central nervous system, as well as an anti-inflammatory effect. In addition, it has been suggested that the compound may have an anti-coagulant effect, as well as an anti-cancer effect.
Advantages and Limitations for Lab Experiments
The use of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide in laboratory experiments has several advantages. Firstly, the compound is relatively stable and does not degrade easily. Secondly, it is soluble in organic solvents and is relatively easy to synthesize. Additionally, the compound has a wide range of potential applications in scientific research, making it a valuable tool for researchers.
However, there are also some limitations to the use of this compound in laboratory experiments. Firstly, the compound is potentially toxic and must be handled with caution. Secondly, the mechanism of action of the compound is not yet fully understood, making it difficult to predict the effects of the compound on biological systems. Additionally, the compound is relatively expensive and may not be accessible to all researchers.
Future Directions
The potential applications of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide are vast, and there are many possible future directions for research. One potential future direction is to further study the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, further research could be conducted on the mechanism of action of the compound, as well as its potential use in drug design and synthesis. Additionally, further research could also be conducted on the potential use of the compound as a catalyst in organic synthesis reactions. Finally, further research could also be conducted on the potential use of the compound in the development of new materials for use in various fields of science.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide is typically achieved through a three-step process. The first step involves the condensation of 4-chloro-2-methylphenol with ethyl acetate in the presence of a basic catalyst to form the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with 2-chloroethanesulfonyl chloride in the presence of a base to form the desired 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide. Finally, the compound is purified by recrystallization.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-13-2-8-16(9-3-13)23(21,22)11-10-19-17(20)12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBGMTLKHWYWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2933395.png)
![N-[(furan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2933396.png)
![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)
![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)

![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)
![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)

![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2933415.png)

